Stereochemical Purity: Defined (3aR,8aS) Cis Configuration vs. Racemic and Regioisomeric Comparators
The target compound (CAS 1797413-49-0) is produced as the single, defined stereoisomer with (3aR,8aS) absolute configuration and cis ring junction geometry . In contrast, the 2-Boc analog available under CAS 1251013-07-6 is specified as the racemic (rac-) mixture, encompassing both cis and trans enantiomeric pairs . This stereochemical definition is essential for programs requiring enantioselective synthetic routes or structure-based drug design where conformational rigidity dictates target engagement.
| Evidence Dimension | Stereochemical Composition |
|---|---|
| Target Compound Data | Single stereoisomer: (3aR,8aS), cis configuration |
| Comparator Or Baseline | 2-Boc-octahydro-pyrrolo[3,4-d]azepine (CAS 1251013-07-6): racemic mixture |
| Quantified Difference | Single, defined stereoisomer vs. racemic mixture of cis/trans enantiomers |
| Conditions | Vendor product specification (MolCore, Leyan, AKSci) |
Why This Matters
Procurement of the single stereoisomer eliminates the need for costly and time-consuming chiral resolution steps, ensuring reproducible SAR and synthetic fidelity.
